molecular formula C14H11FO2S B6402244 5-Fluoro-3-(4-methylthiophenyl)benzoic acid CAS No. 1261932-53-9

5-Fluoro-3-(4-methylthiophenyl)benzoic acid

Cat. No.: B6402244
CAS No.: 1261932-53-9
M. Wt: 262.30 g/mol
InChI Key: HQDSVNXWUGUCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-(4-methylthiophenyl)benzoic acid: is an organic compound with the molecular formula C14H11FO2S. It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 5th position and a 4-methylthiophenyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Fluoro-3-(4-methylthiophenyl)benzoic acid typically involves a multi-step process:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

    • The fluorine atom in the compound can undergo nucleophilic substitution reactions, especially under basic conditions.
  • Oxidation and Reduction:

    • The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in a polar solvent.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products:

    Sulfoxides and Sulfones: From the oxidation of the methylthio group.

    Substituted Benzoic Acids: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceutical Research:

Industry:

    Materials Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(4-methylthiophenyl)benzoic acid would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the methylthio group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 5-Fluoro-2-(4-methylthiophenyl)benzoic acid
  • 4-Fluoro-3-(4-methylthiophenyl)benzoic acid

Uniqueness:

  • The specific substitution pattern in 5-Fluoro-3-(4-methylthiophenyl)benzoic acid imparts unique chemical and physical properties, such as its reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-fluoro-5-(4-methylsulfanylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2S/c1-18-13-4-2-9(3-5-13)10-6-11(14(16)17)8-12(15)7-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDSVNXWUGUCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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